molecular formula C11H19NO B13315247 8-Azaspiro[5.6]dodecan-7-one

8-Azaspiro[5.6]dodecan-7-one

Cat. No.: B13315247
M. Wt: 181.27 g/mol
InChI Key: AQESIMDORGNGPF-UHFFFAOYSA-N
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Description

8-Azaspiro[56]dodecan-7-one is a spirocyclic compound with the molecular formula C₁₁H₁₉NO It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[5.6]dodecan-7-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of the compound .

Industrial Production Methods: For industrial production, the same synthetic route can be scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[5.6]dodecan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding lactams or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

8-Azaspiro[5.6]dodecan-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency. Pathways involved include inhibition of protein kinases and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 8-Azaspiro[4.5]decane-7-one
  • 3-Oxa-8-azaspiro[5.6]dodecan-7-one

Comparison: 8-Azaspiro[5.6]dodecan-7-one stands out due to its larger ring size and the presence of a nitrogen atom within the spiro ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-azaspiro[5.6]dodecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-10-11(6-2-1-3-7-11)8-4-5-9-12-10/h1-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQESIMDORGNGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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